Boc-L-Homoallylglycine
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Overview
Description
Boc-L-Homoallylglycine is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the amino group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Scientific Research Applications
Boc-L-Homoallylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: It finds applications in the production of fine chemicals and specialty materials
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as serine hydroxymethyl transferase . This enzyme plays a crucial role in the one-carbon metabolic pathway, which is essential for the biosynthesis of nucleotides and certain amino acids.
Biochemical Pathways
For instance, it could potentially influence the one-carbon metabolic pathway, given the potential interaction with serine hydroxymethyl transferase .
Action Environment
The action, efficacy, and stability of (2S)-Boc-2-amino-5-hexenoic acid can be influenced by various environmental factors. For instance, pH levels can impact the ionization state of the molecule, potentially affecting its absorption and distribution . Additionally, the presence of other molecules or compounds in the environment could influence its stability and activity.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Homoallylglycine typically involves the protection of the amino group with a Boc group, followed by the introduction of the hexenoic acid moiety. One common method involves the use of Boc anhydride in the presence of a base such as triethylamine to protect the amino group. The hexenoic acid moiety can be introduced through various synthetic routes, including the use of Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Boc-L-Homoallylglycine undergoes various chemical reactions, including:
Oxidation: The double bond in the hexenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The double bond can also be reduced to form saturated derivatives.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated amino acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-5-hexenoic acid: Lacks the Boc protecting group, making it more reactive but less stable.
(2S)-Boc-2-amino-4-pentenoic acid: Similar structure but with a shorter carbon chain, affecting its reactivity and applications.
(2S)-Boc-2-amino-6-heptenoic acid: Longer carbon chain, which can influence its physical properties and reactivity
Uniqueness
Boc-L-Homoallylglycine is unique due to the presence of both the Boc protecting group and the hexenoic acid moiety. This combination provides a balance of stability and reactivity, making it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIMZUPFMSNHTM-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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